molecular formula C9H8F2O B2911017 4-Ethyl-2,3-difluorobenzaldehyde CAS No. 1781592-05-9

4-Ethyl-2,3-difluorobenzaldehyde

Cat. No.: B2911017
CAS No.: 1781592-05-9
M. Wt: 170.159
InChI Key: XVNNVWRXBOWCMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-2,3-difluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the formylation of difluorobenzene derivatives. For instance, 2,3-difluorobenzaldehyde can be synthesized by formylating difluorobenzene using a Vilsmeier-Haack reaction . This reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation: 4-Ethyl-2,3-difluorobenzoic acid.

    Reduction: 4-Ethyl-2,3-difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2,3-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-difluorobenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, making it a key intermediate in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

  • 2,3-Difluorobenzaldehyde
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde

Comparison: 4-Ethyl-2,3-difluorobenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other difluorobenzaldehyde derivatives. The ethyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .

Properties

IUPAC Name

4-ethyl-2,3-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNNVWRXBOWCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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